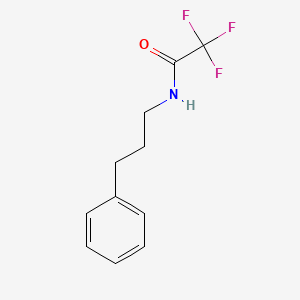![molecular formula C23H16F3NO3S B2610805 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 899213-91-3](/img/structure/B2610805.png)
6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one involves the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that are implicated in inflammation. It has also been shown to inhibit the activity of phosphodiesterase-4, which is involved in the regulation of intracellular levels of cyclic AMP. In addition, the compound has been shown to inhibit the activity of HIV-1 integrase, which is involved in the integration of viral DNA into host DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one are diverse and depend on the specific enzyme or protein that is inhibited. The compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that are implicated in inflammation. It has also been shown to have anti-cancer effects by inhibiting the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. In addition, the compound has been investigated for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are implicated in Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one in lab experiments is its high yield and purity. The compound can be synthesized using various methods, and the yield of the compound obtained is generally high. In addition, the compound has been extensively studied for its potential applications in scientific research, and its mechanism of action has been investigated to understand its biochemical and physiological effects. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell lines, and its toxicity should be carefully evaluated before use in experiments.
将来の方向性
There are several future directions for research on 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one. One direction is to investigate the compound's potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to investigate the compound's mechanism of action in more detail to understand its specific effects on various enzymes and proteins. In addition, the compound's potential toxicity should be further evaluated to ensure its safety for use in experiments. Finally, the compound's potential use as a fluorescent probe for detecting amyloid-beta aggregates should be further investigated to develop more effective diagnostic tools for Alzheimer's disease.
合成法
Several methods have been reported for the synthesis of 6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one. One of the most commonly used methods involves the reaction of 3-fluorobenzylamine with 6,7-difluoro-1-chloroquinoline, followed by the reaction with 4-methylbenzenesulfonyl chloride. Another method involves the reaction of 3-fluorobenzylamine with 6,7-difluoro-1-hydroxyquinoline, followed by the reaction with 4-methylbenzenesulfonyl chloride. The yield of the compound obtained using these methods is generally high, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one has been extensively studied for its potential applications in scientific research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, phosphodiesterase-4, and HIV-1 integrase. It has also been investigated for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are implicated in Alzheimer's disease.
特性
IUPAC Name |
6,7-difluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3S/c1-14-5-7-17(8-6-14)31(29,30)22-13-27(12-15-3-2-4-16(24)9-15)21-11-20(26)19(25)10-18(21)23(22)28/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWCEHSQMFDFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

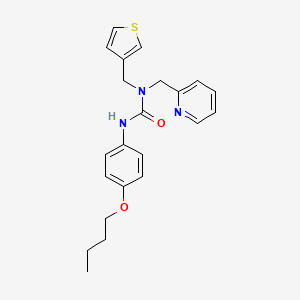
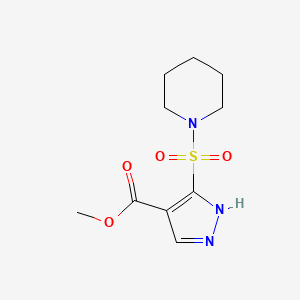

![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2610732.png)
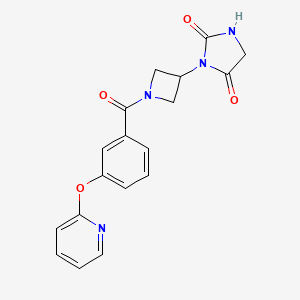
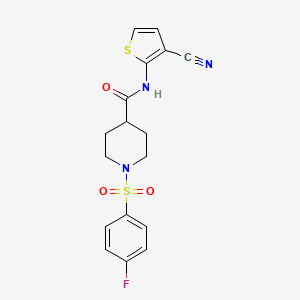
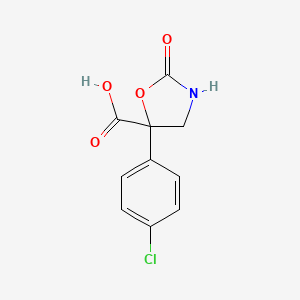
![N-(4-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2610737.png)
![2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine](/img/structure/B2610738.png)
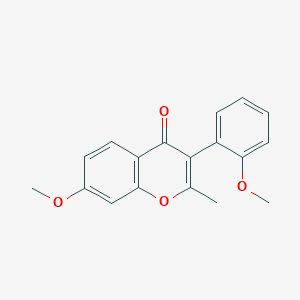
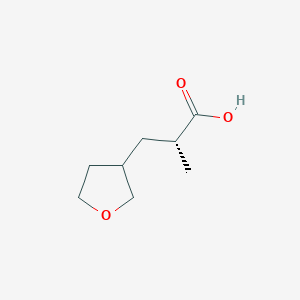
![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2610742.png)

